4-Bromo-N-(pyridin-4-YL)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(pyridin-4-YL)pyridin-2-amine is a heterocyclic compound that features a bromine atom and two pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine typically involves the reaction of 4-bromopyridine with 2-aminopyridine under specific conditions. One common method includes the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(pyridin-4-YL)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted pyridines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
4-Bromo-N-(pyridin-4-YL)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s bromine atom and pyridine rings facilitate binding to active sites, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and are known for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and a pyridine ring, making them structurally similar.
Uniqueness
4-Bromo-N-(pyridin-4-YL)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual pyridine rings and bromine atom make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1209459-64-2 |
---|---|
Molecular Formula |
C10H8BrN3 |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
4-bromo-N-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-1-6-13-10(7-8)14-9-2-4-12-5-3-9/h1-7H,(H,12,13,14) |
InChI Key |
DKQYZKBGEVRFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.